![molecular formula C26H40N2OS B14303544 5-[4-(Octyloxy)phenyl]-2-(octylsulfanyl)pyrimidine CAS No. 113844-50-1](/img/structure/B14303544.png)
5-[4-(Octyloxy)phenyl]-2-(octylsulfanyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[4-(Octyloxy)phenyl]-2-(octylsulfanyl)pyrimidine is an organic compound with the molecular formula C26H40N2O This compound is characterized by the presence of a pyrimidine ring substituted with an octyloxyphenyl group and an octylsulfanyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Octyloxy)phenyl]-2-(octylsulfanyl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.
Substitution Reactions: The octyloxyphenyl and octylsulfanyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the nucleophile and facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product in high purity.
化学反応の分析
Types of Reactions
5-[4-(Octyloxy)phenyl]-2-(octylsulfanyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions using catalysts like palladium on carbon (Pd/C).
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions with reagents such as bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: Pd/C, H2
Substitution: Br2, HNO3
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced pyrimidine derivatives
Substitution: Brominated or nitrated aromatic compounds
科学的研究の応用
5-[4-(Octyloxy)phenyl]-2-(octylsulfanyl)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological systems and as a probe for investigating biochemical pathways.
Industry: The compound can be used in the development of advanced materials, such as liquid crystals and polymers, due to its unique structural properties.
作用機序
The mechanism of action of 5-[4-(Octyloxy)phenyl]-2-(octylsulfanyl)pyrimidine involves its interaction with specific molecular targets and pathways. The octyloxy and octylsulfanyl groups can modulate the compound’s lipophilicity and membrane permeability, allowing it to interact with lipid bilayers and membrane-bound proteins. Additionally, the pyrimidine ring can engage in hydrogen bonding and π-π stacking interactions with biological macromolecules, influencing their structure and function.
類似化合物との比較
Similar Compounds
- 5-[4-(Butyloxy)phenyl]-2-(butylsulfanyl)pyrimidine
- 5-[4-(Hexyloxy)phenyl]-2-(hexylsulfanyl)pyrimidine
- 5-[4-(Decyloxy)phenyl]-2-(decylsulfanyl)pyrimidine
Uniqueness
5-[4-(Octyloxy)phenyl]-2-(octylsulfanyl)pyrimidine is unique due to its specific combination of octyloxy and octylsulfanyl groups, which confer distinct physicochemical properties. These properties can influence the compound’s solubility, stability, and reactivity, making it suitable for specialized applications in various fields of research and industry.
特性
CAS番号 |
113844-50-1 |
|---|---|
分子式 |
C26H40N2OS |
分子量 |
428.7 g/mol |
IUPAC名 |
5-(4-octoxyphenyl)-2-octylsulfanylpyrimidine |
InChI |
InChI=1S/C26H40N2OS/c1-3-5-7-9-11-13-19-29-25-17-15-23(16-18-25)24-21-27-26(28-22-24)30-20-14-12-10-8-6-4-2/h15-18,21-22H,3-14,19-20H2,1-2H3 |
InChIキー |
GDFIHDXIALLLFN-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCOC1=CC=C(C=C1)C2=CN=C(N=C2)SCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


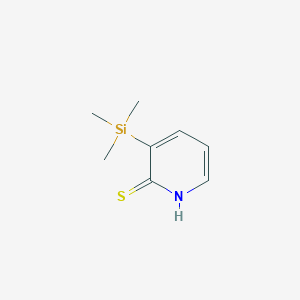
![8-Ethoxy-3-methoxybicyclo[4.2.0]octa-2,4-diene-1-carbonitrile](/img/structure/B14303468.png)
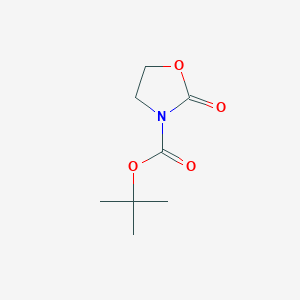
![Phenol, 2-methoxy-4-[2-(4-nitrophenyl)ethenyl]-](/img/structure/B14303484.png)
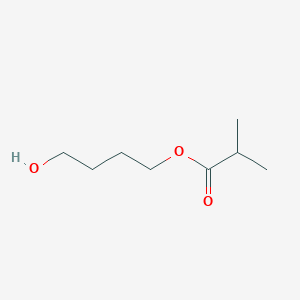

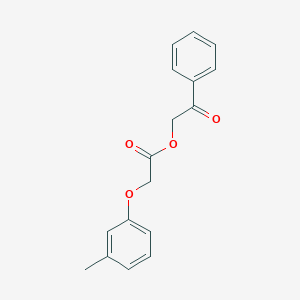

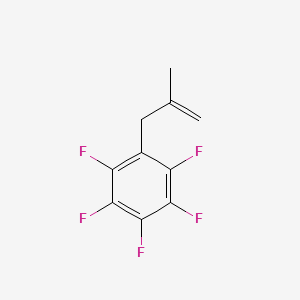
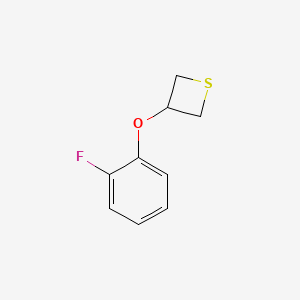
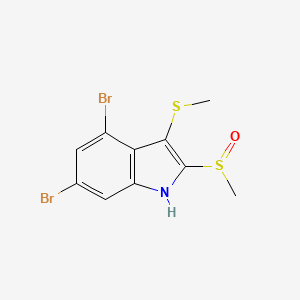


![2-[(Phenylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B14303539.png)
